Isomeric Activity Differential: SS-Isomer vs. RR-Isomer Insecticidal Potency
Fenvalerate is a racemic mixture containing four optical isomers, of which only the 2S,αS (SS) configuration—esfenvalerate—exhibits high insecticidal activity. The αS,2S isomer demonstrates up to 500-fold greater insecticidal potency than the (R,R)-isomer against lepidopteran pests due to optimal spatial configuration for voltage-gated sodium channel (VGSC) binding [1]. Technical fenvalerate contains only approximately 23% of the SS-isomer, whereas the purified esfenvalerate product contains approximately 84% of this active isomer [2].
| Evidence Dimension | Relative insecticidal potency (fold difference) |
|---|---|
| Target Compound Data | Contains ~23% active SS-isomer; αS,2S isomer activity baseline |
| Comparator Or Baseline | (R,R)-fenvalerate isomer: lowest activity; esfenvalerate: ~84% active SS-isomer |
| Quantified Difference | αS,2S isomer: up to 500-fold greater potency than (R,R)-isomer; esfenvalerate contains ~3.65× higher active isomer fraction than technical fenvalerate |
| Conditions | Lepidopteran pest bioassays; VGSC binding studies |
Why This Matters
For procurement decisions, technical fenvalerate provides a cost-effective broad-spectrum option where isomer-specific potency is not the primary driver, whereas esfenvalerate should be selected when maximum per-unit-weight insecticidal activity is required.
- [1] Hirano M, et al. Preparation and comparative insecticidal activity of fenvalerate isomers. US Patent 4503071 (Sumitomo Chemical Company), 1985. View Source
- [2] PubChem. Esfenvalerate (Compound Summary). National Center for Biotechnology Information, 2026. View Source
